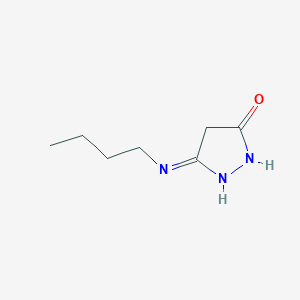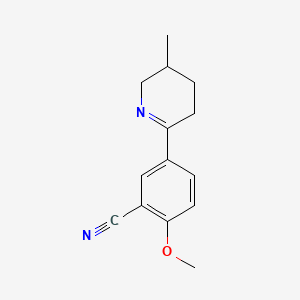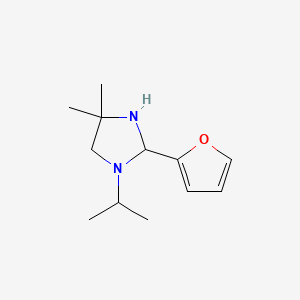
Sodium 3-mercapto-6-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-mercapto-6-nitrobenzoate is an organosulfur compound with the molecular formula C7H4NO4SNa It is a sodium salt derivative of 3-mercapto-6-nitrobenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-mercapto-6-nitrobenzoate typically involves the nitration of benzoic acid derivatives followed by thiolation. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate. This intermediate is then subjected to thiolation using sodium hydrosulfide to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pressure, and reagent concentrations being key parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-mercapto-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Sodium 3-mercapto-6-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol and nitro groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of Sodium 3-mercapto-6-nitrobenzoate involves its reactive functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Mercaptobenzothiazole: An organosulfur compound used in rubber vulcanization.
Benzocaine: A local anesthetic with a similar aromatic structure but different functional groups.
Uniqueness: Unlike Mercaptobenzothiazole, which is primarily used in industrial applications, Sodium 3-mercapto-6-nitrobenzoate has broader research applications in chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
63467-78-7 |
|---|---|
Molekularformel |
C7H4NNaO4S |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
sodium;3-carboxy-4-nitrobenzenethiolate |
InChI |
InChI=1S/C7H5NO4S.Na/c9-7(10)5-3-4(13)1-2-6(5)8(11)12;/h1-3,13H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
NJDXUHBDSYEROF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[S-])C(=O)O)[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


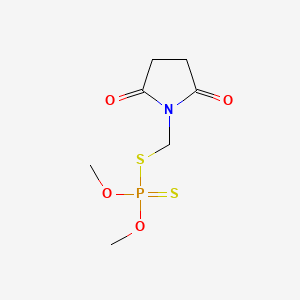

![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)


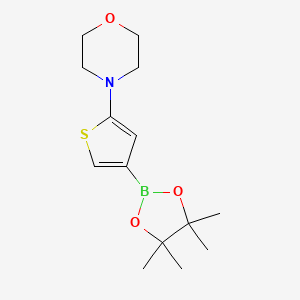

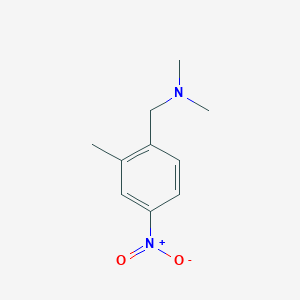
![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
